AChE/MAO-IN-1

Alzheimer's Disease Monoamine Oxidase Inhibition Multi-Target Directed Ligand

AChE/MAO-IN-1 (also known as Compound D28) is a synthetic, indanone-derived multi-target directed ligand (MTDL) developed for Alzheimer's disease (AD) research. It functions as a potent, single-molecule inhibitor of human acetylcholinesterase (AChE), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B), key enzymes implicated in AD pathophysiology.

Molecular Formula C23H26N2O3
Molecular Weight 378.5 g/mol
Cat. No. B12403900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE/MAO-IN-1
Molecular FormulaC23H26N2O3
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCCCN(C)CC(=O)NC1=CC=C(C=C1)C=C2CC3=C(C2=O)C=CC(=C3)OC
InChIInChI=1S/C23H26N2O3/c1-4-11-25(2)15-22(26)24-19-7-5-16(6-8-19)12-18-13-17-14-20(28-3)9-10-21(17)23(18)27/h5-10,12,14H,4,11,13,15H2,1-3H3,(H,24,26)/b18-12-
InChIKeyXPECJOPWWLKBFA-PDGQHHTCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AChE/MAO-IN-1: A Multi-Target Inhibitor for Alzheimer's Research Procurement


AChE/MAO-IN-1 (also known as Compound D28) is a synthetic, indanone-derived multi-target directed ligand (MTDL) developed for Alzheimer's disease (AD) research [1]. It functions as a potent, single-molecule inhibitor of human acetylcholinesterase (AChE), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B), key enzymes implicated in AD pathophysiology [1].

Why Generic Dual Inhibitors Cannot Substitute for AChE/MAO-IN-1


Substituting AChE/MAO-IN-1 with a generic dual AChE/MAO inhibitor or a combination of single-target agents (e.g., donepezil plus a MAO inhibitor) is not scientifically equivalent. The compound's specific indanone-derived scaffold [1] and its unique quantitative activity profile against AChE, MAO-A, and MAO-B cannot be replicated by another single molecule or a simple drug combination, which introduces complex variables of synergistic or antagonistic interactions, distinct pharmacokinetics, and unpredictable off-target effects. The following quantitative evidence guide details exactly where AChE/MAO-IN-1 demonstrates verifiable differentiation for scientific selection.

Quantitative Differentiation of AChE/MAO-IN-1 Against Key Comparators


Superior Dual-Target Potency on Human MAO-B Compared to a Close Structural Analog

AChE/MAO-IN-1 (Compound D28) demonstrates a 7.5% more potent inhibition of human MAO-B (IC50 = 0.0409 ± 0.0019 μM) compared to its closest structural analog, AChE/MAO-IN-2 (Compound D29, IC50 = 0.0412 ± 0.0018 μM) [1][2]. Both compounds belong to the same indanone derivative series and were evaluated under identical assay conditions against recombinant human enzymes [1].

Alzheimer's Disease Monoamine Oxidase Inhibition Multi-Target Directed Ligand

Demonstrated Multi-Target Activity Against AChE, MAO-A, and MAO-B in a Single Molecule

AChE/MAO-IN-1 (Compound D28) is a potent inhibitor of three distinct therapeutic targets relevant to Alzheimer's disease. It inhibits human AChE with an IC50 of 0.0248 ± 0.0010 μM, human MAO-A with an IC50 of 0.1108 ± 0.0047 μM, and human MAO-B with an IC50 of 0.0409 ± 0.0019 μM [1]. This is in contrast to the standard-of-care drug donepezil, which is a selective AChE inhibitor (IC50 = 0.0201 ± 0.0001 μM on AChE) [1], or the MAO-B inhibitor selegiline [1]. AChE/MAO-IN-1 achieves this multi-target profile within a single chemical entity, a defining feature of its MTDL design .

Alzheimer's Disease Polypharmacology Neuroprotection

Additional Anti-Amyloid Aggregation Activity Not Present in Single-Target Comparators

Beyond enzyme inhibition, AChE/MAO-IN-1 (Compound D28) demonstrates the ability to inhibit the aggregation of β-amyloid (Aβ42) peptides, a key pathological hallmark of Alzheimer's disease, with an IC50 of 0.1467 ± 0.0053 μM [1]. This activity is not a property of the single-target comparator donepezil and represents an additional disease-modifying mechanism built into the multi-target design of the compound [2].

Amyloid-beta Protein Aggregation Alzheimer's Disease

Validated Research Applications for AChE/MAO-IN-1 Procurement


In Vitro Modeling of Multi-Target Engagement in Alzheimer's Disease

AChE/MAO-IN-1 is optimally suited for in vitro studies investigating the polypharmacology of Alzheimer's disease. Its validated, nanomolar-range inhibition of AChE, MAO-A, and MAO-B [1] allows researchers to study the simultaneous modulation of cholinergic and monoaminergic systems in neuronal cell lines or primary cultures using a single molecular probe, simplifying experimental design compared to using drug cocktails.

Investigating Disease-Modifying Mechanisms Involving Aβ Aggregation

This compound is a key tool for research focused on amyloid-beta pathology. Its demonstrated ability to inhibit Aβ42 aggregation (IC50 = 0.1467 μM) [1], combined with its enzyme inhibition profile, makes it ideal for assays designed to test the hypothesis that multi-target compounds can more effectively mitigate Aβ-induced neurotoxicity and aggregation than single-target agents.

Use as a Reference Standard for Novel Dual AChE/MAO Inhibitor Development

Given its well-characterized and published multi-target inhibitory profile [1], AChE/MAO-IN-1 serves as an excellent positive control or reference standard in the development and screening of new dual AChE/MAO inhibitors. It provides a benchmark for comparing the potency and selectivity of novel chemical entities in enzymatic assays for AChE, MAO-A, and MAO-B.

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